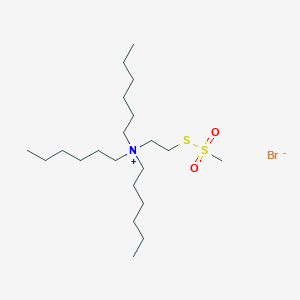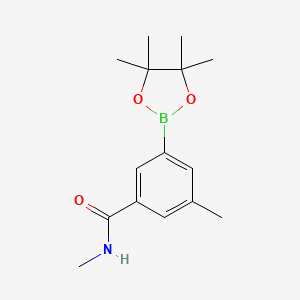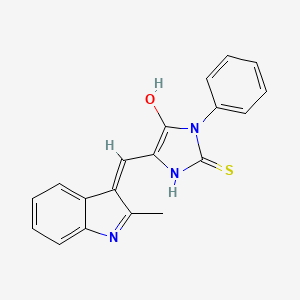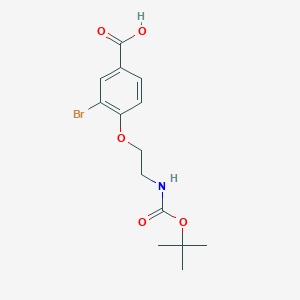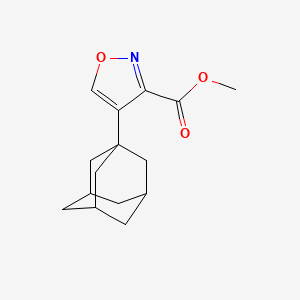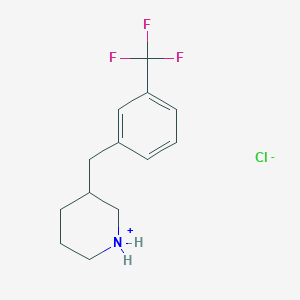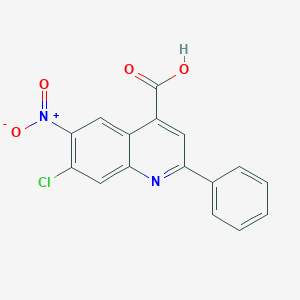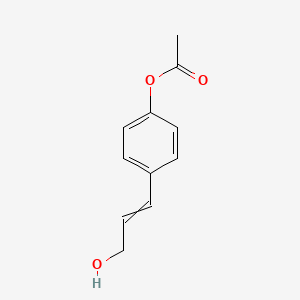
4-Acetoxycinnamyl alcohol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is an organic compound with the molecular formula C11H12O3 and a molecular weight of 192.21 g/mol . This compound is characterized by the presence of a phenyl ring substituted with a hydroxyprop-1-en-1-yl group and an acetate ester.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(3-hydroxyprop-1-en-1-yl)phenyl acetate can be achieved through various methods. One common method involves the reaction of 4-hydroxybenzaldehyde with acetic anhydride in the presence of a base such as pyridine to form the acetate ester. This intermediate is then subjected to a Wittig reaction with a suitable phosphonium ylide to introduce the (E)-3-hydroxyprop-1-en-1-yl group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-4-(3-hydroxyprop-1-en-1-yl)phenyl acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyprop-1-en-1-yl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The double bond in the hydroxyprop-1-en-1-yl group can be reduced to form saturated alcohols.
Substitution: The acetate ester can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of 4-(3-oxoprop-1-en-1-yl)phenyl acetate.
Reduction: Formation of 4-(3-hydroxypropyl)phenyl acetate.
Substitution: Formation of 4-(3-hydroxyprop-1-en-1-yl)phenyl amide or other esters.
Applications De Recherche Scientifique
(E)-4-(3-hydroxyprop-1-en-1-yl)phenyl acetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mécanisme D'action
The mechanism of action of (E)-4-(3-hydroxyprop-1-en-1-yl)phenyl acetate involves its interaction with specific molecular targets. The hydroxyprop-1-en-1-yl group can form hydrogen bonds with biological macromolecules, influencing their function. The acetate ester can undergo hydrolysis to release acetic acid, which may contribute to its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-4-(3-hydroxyprop-1-en-1-yl)phenyl benzoate
- (E)-4-(3-hydroxyprop-1-en-1-yl)phenyl butyrate
- (E)-4-(3-hydroxyprop-1-en-1-yl)phenyl propionate
Uniqueness
(E)-4-(3-hydroxyprop-1-en-1-yl)phenyl acetate is unique due to its specific substitution pattern and the presence of both a hydroxyprop-1-en-1-yl group and an acetate ester. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Formule moléculaire |
C11H12O3 |
|---|---|
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
[4-(3-hydroxyprop-1-enyl)phenyl] acetate |
InChI |
InChI=1S/C11H12O3/c1-9(13)14-11-6-4-10(5-7-11)3-2-8-12/h2-7,12H,8H2,1H3 |
Clé InChI |
MUHNYWKQFOFBRC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC=C(C=C1)C=CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Isopropyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-3-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B13717091.png)
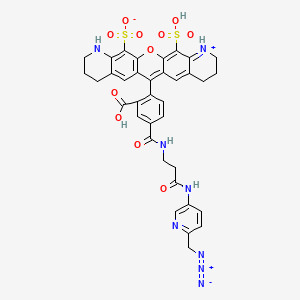
![2-Amino-8-bromo-5,10-dihydrobenzo[g]quinazoline](/img/structure/B13717095.png)

